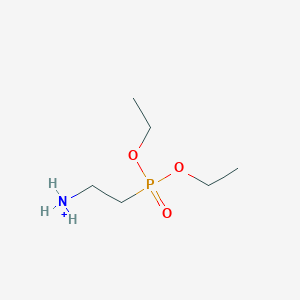

2-Diethoxyphosphorylethylazanium

説明

Evolution of Organophosphorus Chemistry with Ionic Architectures

Organophosphorus chemistry, a cornerstone of organic synthesis, has undergone a significant evolution. wiley.comwisc.edu Initially centered on neutral compounds, the field has expanded to include ionic species, particularly phosphonium (B103445) salts, which have found use as catalysts and in the development of ionic liquids. mdpi.com This progression has been driven by the desire to create more stable, recyclable, and environmentally benign chemical processes. The introduction of ionic character to organophosphorus compounds has allowed for greater control over their physical and chemical properties, such as solubility, thermal stability, and catalytic activity. mdpi.comacs.org More recently, a class of organophosphorus ionic materials featuring tetraarylphosphonium cations has been developed, demonstrating exceptional thermal stability. acs.org

Fundamental Contributions of Quaternary Ammonium (B1175870) Salts in Organic Synthesis

Quaternary ammonium salts, often referred to as "quats," are a class of ionic compounds with a positively charged nitrogen atom bonded to four organic groups. wikipedia.orgtaylorandfrancis.com Their permanent charge, independent of pH, makes them highly versatile in a range of applications. wikipedia.org In organic synthesis, they are indispensable as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.orgquora.com This capability has streamlined numerous industrial processes, including the synthesis of polymers and pharmaceuticals. Quaternary ammonium salts also serve as disinfectants, surfactants, and antistatic agents. wikipedia.orgscienceinfo.com

Synergistic Chemical Properties in Bifunctional Phosphonate-Azanium Compounds

The combination of a phosphonate (B1237965) group and an azanium cation within a single molecule, as seen in 2-diethoxyphosphorylethylazanium, creates a bifunctional system with the potential for synergistic properties. The phosphonate moiety is well-known for its ability to chelate metal ions, act as a flame retardant, and participate in various biological processes. airedale-group.comresearchgate.net The quaternary ammonium group, on the other hand, imparts ionic character, influencing solubility and interfacial behavior. wikipedia.orgtaylorandfrancis.com In a bifunctional compound, these properties can be complementary, leading to applications in areas such as metal extraction, corrosion inhibition, and the development of functionalized ionic liquids. researchgate.netresearchgate.net Research into bifunctional molecules containing both a phosphine (B1218219) oxide and a phosphoric acid group has shown enhanced performance in uranium recovery compared to synergistic systems of separate molecules. researchgate.net

Rationale for Investigating this compound

The specific structure of this compound, which features a diethoxyphosphoryl group attached to an ethylazanium cation, makes it a prime candidate for exploring the potential of bifunctional organophosphorus-azanium systems. The IUPAC name for this molecule is this compound, and it has a molecular formula of C6H17NO3P+. inchikey.info The rationale for its investigation lies in the potential to harness the combined properties of the phosphonate and quaternary ammonium groups for a variety of applications. These could include its use as a specialized catalyst, a metal extractant, or a building block for more complex functional materials. chemscene.com The study of this and similar compounds is crucial for advancing our understanding of structure-property relationships in these hybrid systems.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | inchikey.info |

| Molecular Formula | C6H17NO3P+ | inchikey.info |

| Molecular Weight | 182.18 g/mol | inchikey.info |

| LogP | -0.7 | inchikey.info |

| Topological Polar Surface Area | 63.2 Ų | inchikey.info |

Structure

2D Structure

特性

IUPAC Name |

2-diethoxyphosphorylethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAGHBASZWRMQH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC[NH3+])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427346 | |

| Record name | 2-diethoxyphosphorylethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203192-98-7 | |

| Record name | 2-diethoxyphosphorylethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Diethoxyphosphorylethylazanium and Precursors

Synthesis of Diethyl Ethylphosphonate Derivatives

The formation of the diethyl ethylphosphonate moiety is a foundational step. This section details the primary reaction pathways, including classic C-P bond-forming reactions and various esterification techniques, to produce the necessary functionalized phosphonate (B1237965) precursors.

Arbuzov and Pudovik Reaction Pathways to Functionalized Phosphonates

The creation of the carbon-phosphorus bond is central to phosphonate synthesis, with the Arbuzov and Pudovik reactions representing two of the most fundamental and versatile methods.

The Pudovik reaction offers a direct route to α-functionalized phosphonates, particularly α-hydroxyphosphonates and α-aminophosphonates. wikipedia.orgnih.gov This reaction involves the addition of a dialkyl phosphite (B83602) (a >P(O)H species) across a carbon-heteroatom double bond, such as the carbonyl group of an aldehyde or the C=N bond of an imine. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a more nucleophilic species. researchgate.net A closely related and highly significant variant is the Kabachnik-Fields reaction , a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to directly yield α-aminophosphonates. wikipedia.orgmdpi.com These reactions are atom-economical and provide a powerful tool for installing an amino group adjacent to the phosphonate moiety, a key structural feature for the precursors of 2-diethoxyphosphorylethylazanium.

| Reaction | Reactants | Product Type | Key Features | Typical Conditions |

|---|---|---|---|---|

| Arbuzov | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate | Forms C-P bond via SN2; robust and widely used. organic-chemistry.orgwikipedia.org | Thermal (120-160°C); catalyst-free or Lewis acid mediated. organic-chemistry.orggoogle.com |

| Pudovik | Dialkyl phosphite + Aldehyde/Imine | α-Hydroxy/Amino phosphonate | Addition across a C=O or C=N bond; direct functionalization. wikipedia.orgnih.gov | Base-catalyzed (e.g., TEA, TMG) or Lewis acid-catalyzed. mdpi.comnih.gov |

| Kabachnik-Fields | Amine + Carbonyl + Dialkyl phosphite | α-Aminophosphonate | Three-component reaction; efficient assembly of aminophosphonates. wikipedia.orgmdpi.com | Often one-pot; can be catalyzed by acids, bases, or metal catalysts. mdpi.com |

Esterification and Transesterification Strategies for Phosphonate Synthesis

The formation of the phosphonate diester is critical, and this can be achieved either by building from a phosphonic acid or by modifying an existing phosphonate ester.

Esterification of phosphonic acids provides a direct route to the corresponding esters. However, selectively producing mono- or di-esters can be challenging. nih.gov A highly effective method involves the use of alkyl orthoesters, such as triethyl orthoacetate, where reaction temperature can be used to control the outcome. nih.govresearchgate.net At lower temperatures (e.g., 30°C), monoesters are formed selectively, while higher temperatures drive the reaction towards the formation of diesters. nih.govresearchgate.net Other established methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing microwave-assisted protocols, which can reduce reaction times and improve yields. nih.govtandfonline.com

Transesterification is a valuable technique for modifying the ester groups of a phosphonate. acs.orgnih.gov This reaction involves exchanging an alcohol moiety of a phosphonate ester with a different alcohol, typically under acidic or basic catalysis. google.com This strategy is particularly useful for synthesizing mixed esters or for introducing ester groups that are incompatible with the conditions of C-P bond formation. A notable approach involves the use of cyclic pinacol (B44631) phosphonates, which can be readily prepared and then undergo transesterification with an alcohol like methanol (B129727) in the presence of acid to yield phosphonic acid monoesters with high efficiency. acs.orgnih.govacs.org These monoesters can then be subjected to a second, different esterification to create precisely defined mixed phosphonate esters. acs.org

| Alcohol | Method | Catalyst/Additive | Temperature (°C) | Time (h) | Yield of Monoester (%) |

|---|---|---|---|---|---|

| n-Butanol | MW | None | 200 | 1 | 40 |

| n-Butanol | MW | [bmim][BF4] | 180 | 2 | 82 |

| Ethanol | MW | None | 165 | 8 | 30 |

| Ethanol | MW | [bmim][BF4] | 165 | 8 | 70 |

| n-Octanol | MW | [bmim][BF4] | 200 | 3 | 90 |

Stereoselective Approaches in Phosphonate Formation

The synthesis of chiral phosphonates, where stereogenicity exists at either a carbon or phosphorus atom, is of significant interest.

The creation of C-chiral phosphonates is most commonly achieved through catalytic asymmetric variations of the Pudovik and Kabachnik-Fields reactions. mdpi.com These methods utilize chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to induce enantioselectivity in the addition of the phosphite to a prochiral imine or aldehyde. mdpi.com This approach allows for the direct formation of optically active α-aminophosphonates. Another route involves the asymmetric Michael addition of phosphorus nucleophiles to activated alkenes in the presence of a chiral catalyst. mdpi.com

The synthesis of P-stereogenic phosphonates presents a distinct challenge. One successful strategy involves the dynamic kinetic resolution of racemic precursors like H-phosphinates. mdpi.com In this approach, a racemic starting material is coupled with a nucleophile (e.g., an alcohol) in the presence of a chiral catalyst. The catalyst preferentially activates one enantiomer of the phosphinate, leading to the formation of an enantioenriched phosphonate product. mdpi.com Other methods include the use of stoichiometric chiral auxiliaries attached to the phosphorus atom, which direct the stereochemical outcome of a subsequent reaction, or the enantioselective desymmetrization of prochiral phosphonates. mdpi.comthieme-connect.com

Preparation of N-Substituted Ethanamine Intermediates

With the phosphonate moiety established, the next critical phase is the formation of the N-substituted ethanamine structure. This can be accomplished through direct alkylation or via reductive amination pathways.

Alkylation of Amines with Halogenated Ethylphosphonates

A direct and conceptually simple method for linking the phosphonate and amine components is the nucleophilic substitution of a halogenated ethylphosphonate with an amine. wikipedia.org In this SN2 reaction, ammonia (B1221849) or a primary or secondary amine acts as the nucleophile, displacing a halide (e.g., bromide) from a precursor like diethyl 2-bromoethylphosphonate.

While straightforward, this method suffers from a significant drawback: overalkylation. wikipedia.org The product of the initial reaction, a primary or secondary amine, is itself a nucleophile and can compete with the starting amine to react with more of the haloalkylphosphonate. This often leads to a mixture of primary, secondary, and tertiary amine products, as well as the quaternary ammonium (B1175870) salt. wikipedia.org Because of this lack of selectivity, direct alkylation is often most practical for the synthesis of tertiary amines from secondary amines or for the exhaustive alkylation of an amine to form a quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.org

Reductive Amination Routes

Reductive amination is a highly effective and widely used alternative to direct alkylation for the synthesis of amines. wikipedia.orgnih.gov This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine (ammonia, primary, or secondary) to form an imine or enamine intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then reduced in situ by a selective reducing agent to afford the final amine product. youtube.com

To generate the required N-substituted ethanamine phosphonate, one would start with a phosphonate bearing a carbonyl group, such as diethyl 2-oxoethylphosphonate (diethyl formylmethylphosphonate). The key advantage of reductive amination is its superior control over the degree of alkylation. masterorganicchemistry.com The reaction forms the C-N bond via an iminium ion intermediate, which is more readily reduced than the starting carbonyl compound. By using a mild reducing agent that is selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), overalkylation is effectively suppressed. wikipedia.orgmasterorganicchemistry.com This method provides a clean and high-yielding pathway to primary, secondary, and tertiary amines, making it a preferred strategy for preparing well-defined N-substituted ethanamine precursors. youtube.comorganic-chemistry.org

Quaternization of Amines to Form the Azanium Moiety

The formation of the azanium cation from an amine is a fundamental transformation in organic synthesis, typically achieved through quaternization.

The Menshutkin reaction is a classic and widely used method for the synthesis of quaternary ammonium salts. researchgate.net It involves the reaction of a tertiary amine with an alkyl halide. In the context of this compound, a precursor such as a tertiary amine derivative of diethyl (2-aminoethyl)phosphonate would be reacted with an appropriate alkylating agent. The reaction is a bimolecular nucleophilic substitution (SN2) process. researchgate.net

The synthesis of related phosphonic acid quaternary ammonium compounds often follows a multi-step process that includes the Arbuzov reaction to form the phosphonate, followed by a Menshutkin reaction for quaternization. eurekaselect.com For instance, novel water-soluble γ-phosphonates and phosphonic acid quaternary ammonium compounds have been synthesized using this two or three-step reaction sequence. eurekaselect.com

The rate and efficiency of the Menshutkin reaction are significantly influenced by the nature of the alkylating agent and the reaction conditions.

Alkylating Agents: The reactivity of alkyl halides in the Menshutkin reaction follows the general trend for SN2 reactions: alkyl iodides are more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. researchgate.net This is due to the better leaving group ability of the heavier halides. For example, the synthesis of quaternary ammonium salts has been successfully achieved using methyl iodide. researchgate.net

Reaction Conditions:

Solvent: Polar solvents are generally preferred for the Menshutkin reaction as they help to stabilize the charged transition state and the final ionic product. researchgate.net Alcohols are commonly used solvents. researchgate.net Studies have shown that both water and acetonitrile (B52724) (MeCN) are effective solvents for the Menshutkin reaction in the synthesis of phosphonate quaternary ammonium compounds. eurekaselect.com

Temperature: The reaction rate increases with temperature, as is typical for most chemical reactions. However, excessively high temperatures can lead to side reactions. Microwave-assisted synthesis has emerged as a technique to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating. eurekaselect.commdpi.com

Catalysts: While the Menshutkin reaction is often performed without a catalyst, certain phase transfer catalysts can be prepared using this reaction. researchgate.net

The following table summarizes the influence of various factors on the Mensinutkin reaction for the synthesis of analogous phosphonate quaternary ammonium compounds.

| Factor | Influence on Reaction | Example | Reference |

| Alkylating Agent | Reactivity: I > Br > Cl | Methyl iodide is a highly effective alkylating agent. | researchgate.net |

| Solvent | Polar solvents accelerate the reaction. | Water and acetonitrile are effective solvents. | eurekaselect.com |

| Temperature | Higher temperatures increase the reaction rate. | Microwave irradiation significantly reduces reaction times. | eurekaselect.commdpi.com |

Direct Synthesis of this compound

Direct synthetic methods aim to construct the target molecule in fewer steps, often by forming multiple chemical bonds in a single reaction vessel.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The Kabachnik-Fields reaction is a well-known MCR for the synthesis of α-aminophosphonates, which are key precursors to this compound. nih.gov This reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. nih.gov

Recent research has focused on developing green and efficient one-pot synthesis of α-aminophosphonates using quaternary ammonium salts as recyclable reaction media. benthamdirect.com In one such study, a variety of aldehydes and ketones were reacted with amines and diethyl or triethyl phosphite in the presence of a quaternary ammonium salt to produce α-aminophosphonates in excellent yields at room temperature. benthamdirect.com This approach highlights the potential for a more direct and environmentally friendly synthesis of the precursors to this compound.

Microwave-assisted MCRs have also been employed for the synthesis of heterocyclic phosphonates, demonstrating the versatility of this approach in organophosphorus chemistry. researchgate.net

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the context of synthesizing this compound and its precursors, various catalytic methods have been explored.

For the synthesis of α-aminophosphonates, a range of catalysts have been utilized in the Kabachnik-Fields reaction, including Lewis acids and organocatalysts. nih.gov Copper-catalyzed tandem cyclization has been used to synthesize cyclic α-aminophosphonates. mdpi.com Furthermore, palladium-catalyzed N-alkylation of amines with alcohols represents a sustainable approach for forming the C-N bond necessary for the azanium moiety. rsc.org

The following table provides examples of catalytic systems used in the synthesis of related aminophosphonates.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Quaternary Ammonium Salts | Multicomponent Reaction | Aldehydes/Ketones, Amines, Diethyl/Triethyl Phosphite | α-Aminophosphonates | benthamdirect.com |

| Copper | Tandem Cyclization | Enamines | Cyclic α-Aminophosphonates | mdpi.com |

| Palladium(II) Complex | N-alkylation | Amines, Alcohols | N-alkylated amines | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of this compound and its precursors, several green chemistry approaches have been investigated.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has been shown to be a highly effective green method for the synthesis of phosphonate quaternary ammonium compounds. eurekaselect.commdpi.combenthamdirect.com It dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. eurekaselect.com

Use of Greener Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Water has been successfully used as a solvent in the microwave-assisted synthesis of phosphonate quaternary ammonium compounds. eurekaselect.com

Recyclable Catalysts/Reaction Media: The development of recyclable catalysts or reaction media is another important green chemistry strategy. Quaternary ammonium salts have been used as efficient and recyclable reaction media for the one-pot synthesis of α-aminophosphonates. benthamdirect.com

The application of these green chemistry principles not only makes the synthesis of this compound more environmentally friendly but also often leads to more efficient and cost-effective processes. rsc.org

Solvent-Free and Aqueous Reaction Media

Traditional methods for synthesizing α-aminophosphonates often rely on volatile and hazardous organic solvents. To address this, researchers have explored solvent-free and aqueous-based approaches, which offer significant environmental and practical advantages.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of α-aminophosphonates, primarily through the Kabachnik-Fields reaction. This one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite is a cornerstone in phosphonate chemistry. wikipedia.org Microwave irradiation has emerged as a powerful tool in promoting these solvent-free reactions, often leading to shorter reaction times, higher yields, and cleaner product formation. nih.gov

For instance, the microwave-assisted solvent-free Kabachnik-Fields reaction has been demonstrated for a variety of α-aminophosphonates, achieving excellent yields in a matter of minutes. nih.gov While specific data for the solvent-free synthesis of diethyl (2-aminoethyl)phosphonate is not extensively detailed in the available literature, the general success of this method for analogous compounds suggests its high applicability. The reaction typically involves mixing the aldehyde, amine, and diethyl phosphite without any solvent and irradiating the mixture in a microwave reactor. This approach eliminates the need for potentially toxic solvents and simplifies the work-up procedure, as the product can often be isolated by simple precipitation or filtration.

Catalyst-free, solvent-free conditions at room temperature have also been explored for the Kabachnik-Fields reaction, representing a particularly green and cost-effective approach. researchgate.net Although these reactions may require longer durations, they offer a trade-off between reaction time and energy consumption. The table below summarizes representative data for solvent-free synthesis of α-aminophosphonates.

| Carbonyl Compound | Amine | Phosphite | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Diethyl Phosphite | Microwave, Catalyst-free | High | nih.gov |

| Various Aldehydes | Various Amines | Triethyl Phosphite | Ultrasound, Catalyst-free | Good | mdpi.com |

| Benzaldehyde | Aniline | Diethyl Phosphite | Room Temperature, Catalyst-free | 73 | researchgate.net |

Aqueous Reaction Media:

The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The Kabachnik-Fields reaction has been successfully performed in aqueous media, often with the aid of a catalyst to overcome the low miscibility of the organic reactants. ias.ac.in Various catalysts, including Lewis acids and surfactants, have been employed to facilitate the reaction in water. mdpi.com

For example, the condensation of aldehydes, amines, and dimethyl phosphite has been achieved in an aqueous medium using oxalic acid as a catalyst at elevated temperatures. nih.gov While the yields were not always optimal, this demonstrates the feasibility of conducting such syntheses in water. The development of more efficient catalytic systems for aqueous-phase α-aminophosphonate synthesis remains an active area of research.

The Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine, can also be adapted to aqueous conditions. This two-step, one-pot approach can offer advantages in terms of reaction control and selectivity.

Atom-Economical and Waste-Minimizing Procedures

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. tandfonline.com One-pot reactions and catalytic processes are central to improving atom economy and minimizing waste.

One-Pot Syntheses:

Catalytic Approaches:

The use of catalysts is crucial for developing atom-economical and waste-minimizing procedures. Catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and with lower energy consumption. In the context of α-aminophosphonate synthesis, a wide range of catalysts have been investigated for the Kabachnik-Fields reaction, including Lewis acids, Brønsted acids, and solid-supported catalysts. organic-chemistry.orgresearchgate.net

The use of reusable heterogeneous catalysts is particularly advantageous for waste minimization, as the catalyst can be easily separated from the reaction mixture and reused in multiple reaction cycles. researchgate.net This not only reduces the cost of the process but also minimizes the amount of catalyst waste that needs to be disposed of. The table below presents data on catalytic one-pot syntheses of α-aminophosphonates.

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl nitro compounds, aldehydes/ketones, diethyl phosphite | Sodium dithionite (B78146) (reductant) | Not specified | Excellent | tandfonline.com |

| Aldehydes, amines, diethyl phosphite | Magnesium perchlorate (B79767) | Not specified | High | organic-chemistry.org |

| Aldehydes, amines, dialkyl phosphites | Indium(III) chloride | Not specified (sonication) | High | organic-chemistry.org |

| Aldehydes, amines, triethyl phosphite | H-beta zeolite | Not specified | High | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Diethoxyphosphorylethylazanium

Reactions of the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group, an ester of phosphonic acid, is central to many of the compound's characteristic reactions. These include cleavage of the phosphorus-oxygen bonds and reactions involving the carbon atom adjacent to the phosphorus center.

Hydrolysis and Alcoholysis of the Phosphonate (B1237965) Ester

The diethoxyphosphoryl group in 2-diethoxyphosphorylethylazanium can undergo cleavage of its ethyl ester groups through hydrolysis or alcoholysis (transesterification).

Hydrolysis: The P-O-C ester linkages are susceptible to cleavage under both acidic and basic conditions to yield the corresponding phosphonic acid. mdpi.com The hydrolysis of dialkyl phosphonates proceeds in a stepwise manner, first yielding the monoester and then the fully hydrolyzed phosphonic acid. mdpi.com Acid-catalyzed hydrolysis typically involves heating with aqueous mineral acids like hydrochloric acid. mdpi.com Under basic conditions, saponification occurs, with the rate being significantly influenced by the nature of the alkyl group; less sterically hindered esters hydrolyze more rapidly. mdpi.com

Alcoholysis: This process, also known as transesterification, involves the exchange of the ethoxy groups with other alcohol moieties. The reaction can be driven to completion by heating the phosphonate in an excess of the desired alcohol, which serves as both reactant and solvent. nih.gov This process can be performed without a catalyst, although the reaction rate can be increased by the presence of catalysts such as sodium alkoxides. nih.govgoogle.com Continuous flow methods have also been developed to afford mixed or fully transesterified phosphonates efficiently. nih.gov

Table 1: General Conditions for Hydrolysis and Alcoholysis of Diethyl Phosphonates

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Acid Hydrolysis | Aqueous HCl or HBr, heat | Phosphonic Acid |

| Base Hydrolysis | Aqueous NaOH or KOH, heat | Phosphonate Salt |

| Alcoholysis | Excess alcohol (e.g., n-Butanol), heat (100-180°C) | Transesterified Phosphonate |

| Catalytic Alcoholysis | Alcohol, catalytic NaOR, reflux | Transesterified Phosphonate |

Phosphorylation and Transphosphorylation Reactions

The diethoxyphosphoryl group can participate in reactions that transfer a phosphoryl group to other molecules, a fundamental process in organic synthesis.

Phosphorylation of Alcohols: While dialkyl phosphonates themselves are not strong phosphorylating agents, they can be activated to phosphorylate alcohols. For instance, dialkyl H-phosphonates can react with alcohols in the presence of a Lewis acid catalyst to form new phosphate (B84403) esters. rsc.org Another method involves the oxidative esterification of monoalkyl phosphonates with an alcohol using reagents like bromine in pyridine (B92270) or carbon tetrachloride with triethylamine. rsc.org

Transphosphorylation: This reaction is mechanistically similar to alcoholysis, where one or both ethoxy groups are exchanged with another phospho-containing species. These reactions are typically equilibrium-driven and can be influenced by reaction conditions to favor the desired mixed or fully exchanged product. The study of transesterification of trialkyl phosphites with alcohols has shown that these exchanges can be catalyzed and are general for a variety of alcohols. acs.orgdatapdf.com

Reactivity in Horner-Wadsworth-Emmons Type Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds, and the this compound structure is well-suited for this transformation. wikipedia.org The reaction involves the deprotonation of the carbon atom alpha to the phosphonate group to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene. youtube.com

In the case of this compound, the protons on the methylene (B1212753) carbon adjacent to the diethoxyphosphoryl group (P-CH₂-) are rendered significantly more acidic due to the strong electron-withdrawing inductive effect of the azanium cation at the beta-position. This facilitates the formation of the requisite phosphonate carbanion under milder basic conditions than would be required for a simple alkylphosphonate. slideshare.net

Once the carbanion is formed, it undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate then eliminates a water-soluble phosphate salt to form the alkene. alfa-chemistry.com The HWE reaction is renowned for its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups like trifluoroethyl, can reverse this selectivity to favor the (Z)-alkene. youtube.comchem-station.com

Table 2: Hypothetical Horner-Wadsworth-Emmons Reactions

| Aldehyde/Ketone | Base | Expected Major Alkene Product | Predominant Isomer |

|---|---|---|---|

| Benzaldehyde | NaH | Diethyl styrylphosphonate | E |

| Cyclohexanone | n-BuLi | Diethyl (cyclohexylidene)methylphosphonate | N/A |

| Acetaldehyde | KHMDS | Diethyl prop-1-en-1-ylphosphonate | E |

| Acetone | NaOEt | Diethyl (2-methylprop-1-en-1-yl)phosphonate | N/A |

Reactivity of the Azanium Cation

The positively charged quaternary ammonium (B1175870) group, or azanium cation, imparts its own distinct reactivity to the molecule, primarily involving anion exchange and elimination pathways.

Anion Exchange and Salt Metathesis Reactions

The this compound cation is associated with a counter-anion (e.g., halide, tosylate). This anion can be readily exchanged for another through a process known as salt metathesis or anion exchange. This is a type of double displacement reaction where two ionic compounds in solution exchange their ions. nih.gov The reaction is often driven to completion by the formation of a precipitate, a gas, or a weak electrolyte. For example, treating an aqueous solution of the bromide salt with silver oxide not only exchanges the anion for hydroxide (B78521) but also drives the reaction by precipitating silver bromide. This technique is fundamental in preparing specific salts, such as the hydroxide salt required for Hofmann elimination.

Table 3: Examples of Anion Exchange Reactions

| Starting Salt (Anion X⁻) | Reagent | New Anion (Y⁻) | Precipitate |

|---|---|---|---|

| Bromide (Br⁻) | Silver(I) Nitrate (AgNO₃) | Nitrate (NO₃⁻) | Silver(I) Bromide (AgBr) |

| Chloride (Cl⁻) | Silver(I) Oxide (Ag₂O), H₂O | Hydroxide (OH⁻) | Silver(I) Chloride (AgCl) |

| Iodide (I⁻) | Sodium Tetraphenylborate (NaBPh₄) | Tetraphenylborate (BPh₄⁻) | Sodium Iodide (NaI) |

| Sulfate (B86663) (SO₄²⁻) | Barium Chloride (BaCl₂) | Chloride (Cl⁻) | Barium Sulfate (BaSO₄) |

Hofmann Elimination Pathways and Olefin Formation

The Hofmann elimination is a classic reaction of quaternary ammonium salts that possess at least one hydrogen atom on a beta-carbon relative to the nitrogen atom. wikipedia.org The reaction proceeds by treating the ammonium salt (typically after exchanging the counter-ion to hydroxide) with heat. testbook.combyjus.com The hydroxide ion acts as a base, abstracting a beta-proton in an E2 elimination mechanism, which results in the formation of an alkene and a tertiary amine as a leaving group. masterorganicchemistry.com

For a [2-(diethoxyphosphoryl)ethyl]trimethylazanium cation, the crucial beta-hydrogens are those on the carbon atom adjacent to the phosphonate group. Abstraction of one of these protons by a base initiates the elimination of trimethylamine (B31210) and the formation of a new carbon-carbon double bond. The product of this specific Hofmann elimination is diethyl vinylphosphonate, a valuable monomer and synthetic intermediate. sigmaaldrich.comhilarispublisher.com

The reaction is governed by the Hofmann rule, which states that the major product is the least substituted (and often thermodynamically less stable) alkene. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most sterically accessible beta-hydrogen. wikipedia.orgoregonstate.edu

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in this compound is part of a quaternary ammonium group, making it positively charged and an unlikely candidate for direct nucleophilic attack. However, reactions that involve the groups attached to the nitrogen are a key aspect of its chemistry. Nucleophilic substitution reactions in organic chemistry involve a nucleophile, an electron-rich species, attacking an electrophilic center, resulting in the replacement of a leaving group. youtube.com These reactions are broadly categorized into SN1 and SN2 mechanisms. libretexts.orgyoutube.com

In the context of this compound, while the nitrogen center itself is not electrophilic, the carbon atoms attached to it are. A nucleophile can potentially attack one of the ethyl groups on the nitrogen, leading to a dealkylation reaction. This process would result in the formation of a tertiary amine and an ethyl derivative of the nucleophile. The feasibility of this reaction depends on the strength of the nucleophile and the reaction conditions.

Another possibility for nucleophilic substitution involves the phosphorus center, which is more electrophilic than the nitrogen. Nucleophiles can attack the phosphorus atom, leading to the displacement of one of the ethoxy groups. researchgate.net The nature of the nucleophile and the reaction conditions will determine the outcome of such reactions.

| Reactant | Nucleophile | Product(s) | Reaction Type |

| This compound | Strong Nucleophile (e.g., I⁻) | Tertiary amine, Ethyl iodide | Dealkylation (SN2-type) |

| This compound | Nu⁻ | Phosphonate with displaced ethoxy group | Nucleophilic substitution at P |

Transformations of the Ethylene (B1197577) Linker

The ethylene bridge between the phosphorus and nitrogen atoms provides a scaffold for various chemical modifications.

Functionalization at α- and β-Positions relative to Phosphorus and Nitrogen

The carbon atoms of the ethylene linker, designated as α and β relative to the phosphorus and nitrogen atoms, are susceptible to functionalization. The electron-withdrawing nature of the phosphonate and ammonium groups can influence the reactivity of the adjacent C-H bonds. While direct functionalization of these positions can be challenging, specific reagents and conditions can enable the introduction of new functional groups. Methodologies for functionalizing the γ-position of α-diazo-β-ketoesters have been explored, which could potentially be adapted for the ethylene linker in this compound. nih.gov

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a phosphonate and an ammonium group, allows for intramolecular reactions. Under specific conditions, cyclization reactions can occur, leading to the formation of heterocyclic structures. For instance, base-promoted rearrangements could potentially lead to the formation of cyclic phosphonates or other ring systems. The specific products would depend on the reaction conditions and the nature of any additional reagents used.

Redox Chemistry Involving this compound

The redox chemistry of this compound primarily involves the phosphorus center, which can undergo both oxidation and reduction. nih.gov

Oxidation Pathways of the Phosphorus Center

The phosphorus atom in this compound is in the +5 oxidation state, which is its highest common oxidation state. Therefore, it is generally resistant to further oxidation under normal conditions.

Reduction Reactions and Formation of Phosphine (B1218219) Derivatives

The reduction of the phosphonate group in this compound to a phosphine is a significant transformation. This reduction converts the P=O double bond to a P-H bond or results in a trivalent phosphorus compound. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction's efficiency and selectivity. rsc.orgresearchgate.net Common methods for the reduction of phosphine oxides often require strong reducing agents. researchgate.net

The resulting phosphine derivatives are valuable intermediates in organic synthesis, often used as ligands for transition metal catalysts or as organocatalysts themselves. rsc.org The specific phosphine derivative formed would depend on the extent of reduction and the reaction workup.

| Starting Material | Reducing Agent | Product |

| This compound | Strong reducing agent (e.g., LiAlH₄) | Corresponding phosphine derivative |

Mechanistic Investigations of Chemical Processes Involving 2 Diethoxyphosphorylethylazanium

Kinetic and Thermodynamic Studies of Reaction Rates

Detailed kinetic and thermodynamic data for reactions specifically involving 2-diethoxyphosphorylethylazanium are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous phosphonate (B1237965) esters.

The hydrolysis of phosphonate esters, a fundamental reaction, has been a subject of mechanistic investigation. For instance, the alkaline hydrolysis of aryl methylphosphonate (B1257008) esters coordinated to a dinuclear cobalt(III) complex has been studied, revealing a Brønsted βlg value of -1.12. nih.gov This value, which relates the reaction rate to the pKa of the leaving group, is significantly more negative than that for the hydrolysis of uncomplexed phosphonates (-0.69), indicating a greater sensitivity to the leaving group's ability to depart. nih.gov Such studies provide a framework for understanding the factors that govern the reaction rates of phosphonate derivatives.

The aza-Michael addition, a key reaction for forming carbon-nitrogen bonds, has been shown to be significantly influenced by the reaction medium. The addition of amines to diethyl vinylphosphonate, a structurally related compound, is accelerated in water without the need for a catalyst. researchgate.net This rate enhancement is attributed to water's ability to activate the reaction through hydrogen bonding with both the phosphonate group and the amine. researchgate.net

The following table summarizes the effect of solvent on the aza-Michael addition of amines to α,β-unsaturated compounds, which is analogous to reactions involving this compound.

| Solvent | Catalyst | Reaction Time | Yield | Reference |

| Water | None | Short | Quantitative | researchgate.net |

| Toluene (B28343) | Nano FGT | 30 min | 85-95% | rsc.org |

| Dichloromethane | Nano FGT | - | 80% | rsc.org |

| Acetonitrile (B52724) | Nano FGT | - | 75% | rsc.org |

| Ethanol | Nano FGT | - | 67% | rsc.org |

| Toluene | Nano FGT | - | 60% | rsc.org |

| Water | Nano FGT | - | 45% | rsc.org |

| Nano FGT: Glutathione-supported nano ferrite |

Elucidation of Reaction Intermediates and Transition State Structures

The elucidation of transient species such as reaction intermediates and transition states is crucial for a complete mechanistic understanding. While direct observation of these species for reactions of this compound is challenging, computational and experimental studies on related systems offer valuable insights.

In the synthesis of diethyl (2-aminoethyl)phosphonate from diethyl phosphite (B83602) and diethanolamine (B148213) in the presence of a Lewis acid catalyst, the formation of an intermediate oxazolidine (B1195125) has been proposed. This intermediate subsequently reacts with diethyl phosphite to yield the final product.

Computational modeling, particularly density functional theory (DFT), has been employed to investigate the transition states of phosphonate reactions. For the hydrolysis of aryl methylphosphonate esters, kinetic isotope effects and Brønsted correlations suggest a transition state that is more similar to that of a phosphate (B84403) monoester complex rather than a diester complex. nih.gov This implies a significant degree of charge development and bond cleavage at the transition state.

The activation of diethyl phosphonates with triflic anhydride (B1165640) is proposed to proceed through a phosphonium (B103445) ion intermediate. This can then undergo an Arbuzov-type reaction or a simple substitution to form the final product. nih.gov

Stereochemical Outcomes and Chirality Transfer in Transformations

The stereochemical course of reactions involving this compound and related compounds is of significant interest, particularly in the synthesis of chiral α-aminophosphonates, which are analogues of α-amino acids.

The enantioselective addition of dialkyl phosphites to imines, a common route to α-aminophosphonates, can be achieved with high stereocontrol using chiral catalysts. nih.gov Chiral cinchona-based phase-transfer catalysts and chiral phosphoric acids have been successfully employed to induce high enantioselectivity in these reactions. nih.govmdpi.com The stereochemical outcome is often dependent on the structure of the catalyst and the reaction conditions.

In the hydrophosphonylation of imines using a chiral H-phosphonate derived from TADDOL, it is possible to selectively prepare either the (R)- or (S)-diastereomer of the resulting α-aminophosphonate by choosing the appropriate enantiomer of the chiral auxiliary. rsc.org This demonstrates a high degree of chirality transfer from the catalyst to the product.

The table below illustrates the enantioselectivity achieved in the synthesis of α-aminophosphonates using different chiral catalysts.

| Catalyst Type | Imine Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Cinchona-based PTC | Various | up to 98% | nih.gov |

| Chiral Phosphoric Acid | Cyclic α-iminophosphonates | 91-98% | nih.gov |

| Chiral Thiourea-coupled Cinchona | N-benzothiazole imines | Excellent | nih.gov |

| Chiral H-phosphonate (TADDOL-derived) | Various | up to 100% dr | rsc.org |

PTC: Phase-Transfer Catalyst; dr: diastereomeric ratio

Catalytic Roles and Mechanistic Cycles (if it acts as a catalyst or component)

There is currently no direct evidence in the reviewed literature to suggest that this compound itself acts as a catalyst or is a key component in a catalytic cycle. Its primary role in the documented chemical processes is that of a reactant or a building block for the synthesis of more complex molecules.

However, the phosphonate group within the molecule can play a crucial role in directing or facilitating reactions. For instance, in polymerization reactions, the phosphonate group can influence the properties of the resulting polymer.

Influence of Solvent Effects and Temperature on Reaction Mechanisms

Solvent and temperature are critical parameters that can significantly influence the rate, selectivity, and even the mechanism of chemical reactions involving this compound.

As previously mentioned, the aza-Michael addition of amines to vinylphosphonates is dramatically accelerated in water. researchgate.net This is a prime example of how a protic solvent can promote a reaction by stabilizing charged intermediates or transition states through hydrogen bonding. In contrast, non-polar solvents may favor different reaction pathways or lead to slower reaction rates. For instance, in the synthesis of α-aminophosphonates using a nano-FGT catalyst, toluene was found to be a more effective solvent than more polar options like acetonitrile or ethanol. rsc.org

Temperature also plays a pivotal role. In the synthesis of diethyl (2-aminoethyl)phosphonate hydrochloride, the reaction mixture is first kept at room temperature and then refluxed, indicating that different steps of the reaction sequence may require different temperature conditions to proceed efficiently. kyushu-u.ac.jp The thermal decomposition of phosphate esters on ferrous surfaces has been shown to be highly dependent on the structure of the ester, with alkyl phosphates generally decomposing at lower temperatures than aryl phosphates. acs.org

The table below summarizes the effect of temperature on the yield of a Kabachnik-Fields reaction for the synthesis of 4-aminobenzoic acid-derived α-amino phosphonates. rsc.org

| Temperature (°C) | Reaction Time | Yield (%) |

| 60 | 20-40 min | 58-97 |

| 80 | 8-10 hours | 70 |

| 90 | 20-40 min | 58-97 |

Structural Analogue and Derivative Synthesis and Chemical Characterization

Modification of the Diethoxyphosphoryl Group

The diethoxyphosphoryl moiety is a prime target for structural modification, allowing for significant changes in the electronic and steric properties of the molecule.

The synthesis of analogues with different alkoxy groups on the phosphorus atom is commonly achieved through the Michaelis-Arbuzov or related reactions. mdpi.comsemanticscholar.org By reacting a 2-aminoethyl precursor with different trialkyl phosphites, a range of dialkyl (2-aminoethyl)phosphonates can be prepared. For instance, using trimethyl phosphite (B83602) or tri-iso-propyl phosphite in place of triethyl phosphite would yield the corresponding dimethyl and di-iso-propoxy analogues. The choice of the alkyl group affects the compound's lipophilicity and its susceptibility to hydrolysis. researchgate.net The synthesis of N-protected diethyl 1-aminoalkylphosphonates has been accomplished via a three-component condensation of benzyl (B1604629) carbamate, an aldehyde, and diethyl phosphite. nih.gov

| Alkoxy Substituent | Compound Name | Synthetic Precursor | Common Synthetic Method |

| Dimethoxy | 2-Dimethoxyphosphorylethylazanium | Trimethyl phosphite | Michaelis-Arbuzov Reaction |

| Di-iso-propoxy | 2-Di-iso-propoxyphosphorylethylazanium | Tri-iso-propyl phosphite | Michaelis-Arbuzov Reaction |

| Diphenoxy | 2-Diphenoxyphosphorylethylazanium | Triphenyl phosphite | Pudovik Reaction |

This table presents examples of varied alkoxy substituents and the common methods for their synthesis.

Replacing one of the alkoxy groups on the phosphorus atom with a non-oxygen substituent leads to phosphinates (P-alkyl/aryl) or phosphonamidates (P-amido), which are structurally distinct from phosphonates.

P-Alkyl/Aryl Derivatives (Phosphinates): The synthesis of alkyl or aryl phosphinates can be accomplished through several routes. A common method involves the reaction of H-phosphinates with electrophiles or through palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org For example, reacting an appropriate phosphinic acid precursor with a 2-haloethylamine derivative can form the C-P bond. Copper-catalyzed methods have also proven effective for the P-arylation of organophosphorus compounds. organic-chemistry.org The synthesis of α-aryl-α-aminophosphine oxides has been achieved via the microwave-assisted Pudovik reaction of imines with diphenylphosphine (B32561) oxide. nih.gov

P-Amido Derivatives (Phosphonamidates): Phosphonamidates are typically synthesized by reacting a phosphonochloridate with an amine. mdpi.com Starting from diethyl (2-aminoethyl)phosphonate, one of the ethyl ester groups can be selectively cleaved, followed by chlorination (e.g., with oxalyl chloride or thionyl chloride) to produce a reactive phosphonochloridate intermediate. mdpi.comnih.gov This intermediate can then be coupled with a primary or secondary amine to yield the desired phosphonamidate. One-pot syntheses from H-phosphonates and amines using iodine as a catalyst have also been developed. mdpi.com

| P-Substituent | Derivative Class | General Synthetic Approach |

| Alkyl | (2-Aminoethyl)alkylphosphinate | Alkylation of H-phosphinate esters |

| Aryl | (2-Aminoethyl)arylphosphinate | Palladium or Copper-catalyzed P-arylation |

| Amido | (2-Aminoethyl)phosphonamidate | Reaction of a phosphonochloridate with an amine |

This table summarizes the classes of derivatives formed by introducing different P-substituents and their general synthetic strategies.

Alteration of the Ethylene (B1197577) Linker

Modifying the two-carbon chain that connects the phosphorus and nitrogen atoms provides another avenue for creating structural diversity.

Homologation involves increasing the length of the ethylene linker, for example, to a propylene (B89431) (C3) or butylene (C4) chain. Dehomologation involves shortening it to a methylene (B1212753) (C1) group. These changes can be achieved by selecting appropriate starting materials for the key C-P bond-forming reactions.

Homologation: To synthesize the propyl analogue, 3-aminopropylphosphonate, one could start with 3-bromopropylamine (B98683) or a protected version thereof in a Michaelis-Arbuzov reaction. Research has explored the impact of chain length on the surface properties of materials grafted with amino-alkylphosphonic acids, comparing aminomethyl (C1), aminopropyl (C3), and aminohexyl (C6) chains. nih.gov

Dehomologation: The synthesis of the methylene analogue, aminomethylphosphonate, often starts from different precursors, such as N-(hydroxymethyl)acetamide, and proceeds through a distinct synthetic pathway. nih.gov

| Linker | Compound Name | Synthetic Precursor Example |

| Methylene (C1) | (Aminomethyl)phosphonic acid diethyl ester | Diethyl phosphite and a suitable C1 amine synthon |

| Propylene (C3) | (3-Aminopropyl)phosphonic acid diethyl ester | Diethyl phosphite and acrylonitrile (B1666552) (followed by reduction) |

| Hexylene (C6) | (6-Aminohexyl)phosphonic acid diethyl ester | N-(6-bromohexyl)phthalimide and triethyl phosphite |

This table illustrates how altering the linker length is achieved by choosing different starting materials.

Introducing double bonds or alkyl branches into the ethylene linker can impose conformational constraints and alter the molecule's shape and flexibility.

Unsaturation: The synthesis of β,γ-unsaturated α-aminophosphonates can be achieved through the reaction of vinylogous iminium salts with triethylphosphite. researchgate.net This introduces a double bond into the carbon backbone.

Branching: Branching can be introduced by using substituted precursors. For example, starting with a 2-amino-1-propanol derivative would lead to a methyl branch on the carbon adjacent to the nitrogen atom. The Kabachnik-Fields reaction, a three-component reaction of a ketone, an amine, and a dialkyl phosphite, is a classic method for producing α-branched α-aminophosphonates. researchgate.netnih.gov

Derivatization of the Azanium Cation

The primary amine of diethyl (2-aminoethyl)phosphonate is readily derivatized using standard amine chemistry, leading to secondary, tertiary, or quaternary ammonium (B1175870) salts.

N-Alkylation and N-Arylation: The primary amine can be alkylated using alkyl halides. Reaction with one equivalent of an alkyl halide can yield the secondary amine, while exhaustive alkylation with excess alkyl halide under basic conditions produces the quaternary ammonium salt. Reductive amination with aldehydes or ketones is another common method to produce N-substituted derivatives.

N-Acylation: Reaction with acyl chlorides or acid anhydrides converts the primary amine into an amide. For example, reaction with acetyl chloride yields the N-acetyl derivative.

Derivatization Reagents: Reagents like diethyl ethoxymethylenemalonate (DEEMM) are used to derivatize amino compounds for analytical purposes, attaching a larger functional group to the nitrogen atom. nih.gov

The synthesis of diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate, an amide derivative, has been documented. sigmaaldrich.com Furthermore, the hydrochloride salt of the parent amine is commercially available, indicating that the azanium cation is stable and isolable. kyushu-u.ac.jpsigmaaldrich.com

Exploration of Different N-Alkyl/Aryl Substituents on Nitrogen

The parent compound, 2-Diethoxyphosphorylethylazanium, features a primary ammonium group. The reactivity of this group allows for the synthesis of a wide array of N-substituted derivatives. The quaternization of the nitrogen atom in aminophosphonates is a key method for creating these structural analogues.

The synthesis of N-alkyl and N-aryl derivatives often begins with diethyl (2-aminoethyl)phosphonate. nih.govspecificpolymers.com The primary amine can be reacted with various alkylating or arylating agents to introduce substituents onto the nitrogen atom. For instance, N-alkylation can be achieved through reactions with alkyl halides. google.com A general method involves the quaternization of 1-aminoalkylphosphonic acids using an alkylating agent like dimethyl sulfate (B86663) under basic conditions, which leads to N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts. researchgate.net

Similarly, the introduction of aryl groups can be accomplished through methods like the Zincke reaction, where a pyridine (B92270) is activated and then reacted with an arylamine to form N-arylpyridinium salts. nih.gov While not a direct arylation of this compound, this highlights a general strategy for creating N-aryl substituted heterocyclic systems that can be analogous. The synthesis of 2-(N-acylamino)vinylphosphonium salts through the imidoylation of β-carbonyl phosphorus ylides also provides a route to complex N-substituted phosphonium (B103445) salts. beilstein-journals.org

The following table summarizes examples of synthetic approaches for N-substituted aminophosphonate derivatives.

| Starting Material | Reagent(s) | Product Type | Reference |

| Diethyl (2-aminoethyl)phosphonate | Alkyl Halides | N-Alkyl-2-diethoxyphosphorylethylammonium Halides | google.com |

| 1-Aminoalkylphosphonic acids | Dimethyl Sulfate, Base | N,N,N-Trimethyl-N-(1-phosphonoalkyl)ammonium Salts | researchgate.net |

| Pyridine, 1-chloro-2,4-dinitrobenzene | Arylamine | N-Arylpyridinium Salts | nih.gov |

| β-Carbonyl phosphorus ylides | Imidoyl Halides | 2-(N-Acylamino)vinylphosphonium Halides | beilstein-journals.org |

This table presents generalized synthetic routes to N-substituted aminophosphonate derivatives.

Investigation of Various Counterions and their Chemical Influence

As this compound and its derivatives are cationic, they are always associated with a counterion. The nature of this anion can significantly influence the physicochemical properties of the salt, such as its solubility, crystallinity, and stability.

Commonly, these ammonium salts are prepared as halides (chloride, bromide) or with other anions like tetrafluoroborate (B81430). For example, 1-(N-acylamino)alkyltriphenylphosphonium tetrafluoroborates have been synthesized and used as precursors for α-aminophosphonates. nih.govmdpi.com The synthesis of quaternary ammonium salts can be performed using various alkylating agents that also provide the counterion, such as (ar)alk(en)yl halides or sulfates. google.com

The choice of counterion is often dictated by the synthetic methodology. For example, reaction with an alkyl halide will yield the corresponding halide salt. In some cases, the initial counterion can be exchanged for another through metathesis reactions to modify the properties of the final compound. The stability and ease of purification of the final product can be affected by the counterion; for instance, salts with larger, less coordinating anions like tetrafluoroborate or perchlorate (B79767) are often more crystalline and easier to handle than the corresponding halide salts.

Synthesis of Chiral Derivatives and Enantioselective Studies

Chirality is a crucial factor in the biological activity of many molecules. nih.govtandfonline.com The synthesis of enantiomerically pure or enriched derivatives of this compound is an area of active research. Chirality can be introduced at several positions, including the carbon atom of the ethyl backbone or on a substituent attached to the nitrogen.

One major strategy for asymmetric synthesis is the hydrophosphonylation of imines. ehu.es Enantioselective methods often employ chiral catalysts to control the stereochemical outcome of the reaction. For example, chiral quinine- or hydroquinine-derived quaternary ammonium salts have been used as phase-transfer catalysts in the α-amidoalkylation of dimethyl phosphite to produce enantiomerically enriched α-aminophosphonates with high yields and enantiomeric excesses. nih.govmdpi.com

Another approach involves the use of chiral starting materials derived from amino acids. For instance, N-toluenesulfonyl derivatives of (S)-alanine, phenylalanine, and valine have been reacted with phosphorus chlorides to create chiral 1,3,2-oxazaphospholidin-5-ones, demonstrating the transfer of chirality from the amino acid to the phosphorus-containing heterocycle. nih.gov The development of chiral phosphine (B1218219) ligands, such as those bearing phosphetane (B12648431) units, is also critical for asymmetric catalysis, enabling highly enantioselective reactions. researchgate.net

The table below highlights some approaches to chiral aminophosphonate synthesis.

| Method | Chiral Source | Product Type | Enantioselectivity (ee) | Reference |

| Catalytic α-amidoalkylation | Chiral Quinine-derived Ammonium Salt | Enantiomerically enriched α-aminophosphonates | Up to 92% | nih.gov |

| Diastereoselective Synthesis | N-toluenesulfonyl-(S)-amino acids | Chiral 1,3,2-oxazaphospholidin-5-ones | Diastereomeric ratios up to 10:1 | nih.gov |

| Asymmetric Hydrogenation | Chiral Phosphine Ligands (e.g., BINAP) | Enantiomerically enriched aminophosphonates | High | ehu.es |

This table provides examples of methods used for the synthesis of chiral aminophosphonate derivatives.

Influence of Structural Modifications on Reactivity and Chemical Stability

Modifications to the N-substituents and counterions, as well as the introduction of chirality, can have a profound impact on the reactivity and chemical stability of this compound derivatives.

Chirality and Conformation: The introduction of chiral centers can lead to diastereomers with different physical properties and stabilities. The relative stereochemistry of substituents can dictate the preferred conformation of the molecule, which in turn affects its reactivity. For example, in diversely substituted diethyl (pyrrolidin-2-yl)phosphonates, the stereochemistry was unequivocally characterized by X-ray crystallography, revealing specific spatial arrangements of the substituents. nih.gov The coupling constants observed in NMR spectroscopy are also highly dependent on the dihedral angles between atoms, providing insight into the solution-state conformation of these molecules. nih.govmdpi.com

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Properties:Any prediction of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, requires computational modeling and simulation, for which no published research on 2-Diethoxyphosphorylethylazanium could be located.

Consequently, the creation of an authoritative and informative article that adheres to the specified scientific depth and structure is not feasible. The compound may be novel, not extensively studied, or referred to by a different nomenclature in existing literature, leading to the current lack of accessible information. Further research and publication on this compound are necessary before a comprehensive theoretical and computational analysis can be provided.

Simulation of Reaction Pathways and Energy Profiles

The simulation of reaction pathways and the calculation of their corresponding energy profiles are fundamental to understanding the chemical transformations a molecule can undergo. For a compound like this compound, these simulations can elucidate mechanisms of hydrolysis, thermal decomposition, or reactions with other chemical species.

Methodologies: Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for these simulations. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are employed to optimize the geometries of reactants, transition states, and products. researchgate.net By locating the transition state (a first-order saddle point on the potential energy surface) that connects reactants to products, the activation energy for a given reaction step can be determined. The entire reaction pathway, including any intermediates, can be mapped out to create a comprehensive energy profile. researchgate.net

Detailed Research Findings: Studies on analogous organophosphorus compounds demonstrate that their decomposition and hydrolysis can proceed through various mechanisms. For instance, the alkaline hydrolysis of some phosphotriesters can occur via either a one-step mechanism involving a single transition state or a multi-step pathway that includes a pentavalent intermediate. acs.org The specific pathway and its energy barriers are highly dependent on factors like the orientation of the attacking nucleophile and the nature of the substituent groups. acs.org

For example, the hydrolysis of a generic diethyl phosphonate (B1237965) ester might be simulated to compare an associative versus a dissociative mechanism. The energy profile would reveal the relative stability of intermediates and the height of activation barriers, indicating the most probable reaction course. In enzymatic reactions, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to model the reaction within the confines of an enzyme's active site, providing insight into catalytic mechanisms. nih.gov

Illustrative Energy Profile Data for a Hypothetical Reaction: The following table represents hypothetical energy values that could be calculated for a reaction involving a phosphonate, illustrating a two-step reaction pathway with an intermediate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Pentacovalent Species | +5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Products | -15.0 |

| Note: This data is representative and based on typical findings for organophosphorus compounds, not specific to this compound. |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to predict the reactivity or biological activity of a chemical based on its molecular structure. mdpi.com For a series of related compounds, QSAR can establish a mathematical correlation between calculated molecular descriptors and experimentally observed reactivity.

Methodologies: The development of a QSAR model begins with a dataset of compounds with known reactivity data. For each compound, a set of molecular descriptors is calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. nih.govbas.bg Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model that links these descriptors to reactivity. nih.gov The predictive power of the model is validated using internal and external test sets of compounds. bas.bg

Detailed Research Findings: QSAR studies on organophosphorus compounds have successfully modeled various endpoints, including their rate of hydrolysis and toxicity, which is often related to their reactivity towards enzymes like acetylcholinesterase. nih.govbas.bgnih.gov For instance, a study on a series of phosphonate derivatives found that their toxicity could be predicted by a model incorporating descriptors such as molecular volume (V), the charge of the most electronegative atom (q), and the energy of the Highest Occupied Molecular Orbital (E-HOMO). nih.gov Such models indicate that both steric and electronic factors govern the reactivity of the phosphonate group. The reliability of QSAR models for reactive compounds can be complex, as factors like in vivo metabolism can influence outcomes, highlighting the need for careful model application and interpretation. nih.gov

Illustrative QSAR Descriptor Data for a Series of Phosphonates: This table shows example data that would be used to build a QSAR model for predicting the reactivity (e.g., hydrolysis rate constant, log(k)) of a series of phosphonate compounds.

| Compound | log(k) (Experimental) | E-LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| Compound A | -3.5 | -0.85 | 3.1 | 150.2 |

| Compound B | -3.1 | -0.92 | 3.5 | 165.7 |

| Compound C | -2.8 | -1.10 | 4.2 | 180.4 |

| Compound D | -4.0 | -0.79 | 2.9 | 145.1 |

| Note: This data is representative and intended to illustrate the principles of QSAR modeling. It is not based on experimental results for this compound. |

A resulting QSAR equation might take the form: log(k) = β₀ + β₁(E-LUMO) + β₂(Dipole Moment) + β₃(Molecular Volume)

This equation would allow for the prediction of reactivity for new, unsynthesized phosphonate compounds, guiding further experimental work.

Future Research Directions and Unresolved Challenges

Development of Highly Selective and Efficient Synthetic Routes

A primary challenge for any new compound is the development of synthetic methodologies that are both efficient and highly selective. Future research would need to focus on establishing reliable protocols for the synthesis of 2-Diethoxyphosphorylethylazanium. Key objectives would include maximizing yield, minimizing the formation of byproducts, and utilizing starting materials that are readily available and cost-effective. The exploration of stereoselective synthesis would also be crucial if the compound possesses chiral centers, as different stereoisomers can exhibit vastly different biological activities and chemical properties.

Discovery of Novel Reactivity Patterns and Synthetic Applications

Once a reliable synthesis is established, the next logical step would be to investigate the fundamental reactivity of this compound. This would involve subjecting the compound to a wide range of reaction conditions to uncover new and potentially useful chemical transformations. Understanding its reactivity profile would be paramount in identifying its potential as a building block or reagent in organic synthesis. For instance, the presence of a phosphoryl and an azanium group suggests potential applications in Wittig-type reactions, as a phase-transfer catalyst, or in the synthesis of biologically active molecules.

Integration into Cascade and Multistep Organic Synthesis

A significant goal in modern organic chemistry is the development of cascade or tandem reactions, where multiple chemical transformations occur in a single pot. rsc.org This approach is highly efficient as it reduces the need for purification of intermediates, saving time and resources. rsc.org Future work on this compound could explore its potential as a key component in such cascade sequences. rsc.org For example, its functional groups might allow it to participate in or catalyze a series of reactions to rapidly build molecular complexity from simple precursors. libretexts.org

Exploration of Unique Catalytic Properties

The structural features of this compound, particularly the charged azanium group and the phosphoryl moiety, suggest that it could possess interesting catalytic properties. Research could be directed towards exploring its ability to catalyze various organic reactions. This might include its use as an organocatalyst, a ligand for metal-catalyzed processes, or as a phase-transfer catalyst. Identifying any unique catalytic activities would be a significant step towards practical applications.

Advanced Computational Predictions for Complex Chemical Behavior

In conjunction with experimental work, computational chemistry would play a vital role in understanding the properties of this compound. mdpi.com Density functional theory (DFT) and other computational methods could be employed to predict its three-dimensional structure, electronic properties, and spectroscopic signatures. mdpi.com Furthermore, computational modeling could be used to investigate potential reaction mechanisms, predict reactivity, and guide the design of new experiments. This synergy between theoretical and experimental approaches would be crucial for accelerating the understanding of this and other novel compounds. mdpi.com

Q & A

Q. How do researchers differentiate between synthetic artifacts and genuine byproducts in this compound preparations?

- Methodological Answer: Employ tandem mass spectrometry (MS/MS) to fragment unknown peaks and compare fragmentation patterns with synthetic standards. Spiking experiments with suspected artifacts (e.g., diethyl phosphate) can confirm co-elution. Control reactions without key reactants isolate artifact sources .

Q. What criteria validate the reproducibility of catalytic applications of this compound in organic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。